7'-Nitrospiro[cyclopropane-1,3'-indoline]-2'-one
Description
Properties
IUPAC Name |
7-nitrospiro[1H-indole-3,1'-cyclopropane]-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c13-9-10(4-5-10)6-2-1-3-7(12(14)15)8(6)11-9/h1-3H,4-5H2,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNHPFQNNJDKGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C3=C(C(=CC=C3)[N+](=O)[O-])NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7’-Nitrospiro[cyclopropane-1,3’-indoline]-2’-one typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through a cyclopropanation reaction using diazo compounds and transition metal catalysts.
Indoline Formation: The indoline moiety is synthesized through a series of reactions involving the condensation of aniline derivatives with aldehydes or ketones.
Spirocyclization: The final step involves the formation of the spirocyclic structure, which is achieved by reacting the cyclopropane and indoline intermediates under specific conditions.
Chemical Reactions Analysis
7’-Nitrospiro[cyclopropane-1,3’-indoline]-2’-one undergoes various chemical reactions, including:
Photoisomerization: This compound can switch between its spirocyclic and merocyanine forms under UV or visible light.
Thermal Reactions: The isomerization can also be reversed by heating, which converts the merocyanine form back to the spirocyclic form.
Substitution Reactions: The nitro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include UV light sources for photoisomerization and heating elements for thermal reactions. The major products formed are the isomeric forms of the compound, namely the spirocyclic and merocyanine forms.
Scientific Research Applications
Research indicates that 7'-Nitrospiro[cyclopropane-1,3'-indoline]-2'-one derivatives exhibit significant biological activity, particularly in the inhibition of bromodomain-containing proteins. These proteins play crucial roles in regulating gene expression through their interaction with acetylated lysine residues on histones and non-histone proteins.
Anticancer Properties
Several studies have demonstrated the anticancer potential of spiro compounds, including this compound. For instance, a study evaluated the compound against various human cancer cell lines such as DU-145 (prostate cancer), HeLa (cervical cancer), and A-549 (lung cancer). The results indicated promising anticancer activity with an IC50 value of less than 10 μM for certain derivatives, suggesting effective cytotoxicity against these cell lines .
Cancer Treatment
The primary therapeutic application of this compound lies in oncology. Its ability to inhibit bromodomains makes it a candidate for developing targeted therapies against cancers characterized by aberrant bromodomain activity.
Autoimmune Disorders
In addition to its anticancer properties, there is potential for this compound to be used in treating autoimmune diseases. The inhibition of bromodomain activity can modulate inflammatory responses, thereby providing therapeutic benefits in conditions such as rheumatoid arthritis and lupus .
Case Studies and Research Findings
- Bromodomain Inhibition :
- Synthesis and Evaluation :
Mechanism of Action
The mechanism of action of 7’-Nitrospiro[cyclopropane-1,3’-indoline]-2’-one involves its ability to undergo photoisomerization. When exposed to UV light, the compound switches from its spirocyclic form to the merocyanine form. This process involves the breaking and forming of bonds within the molecule, leading to a change in its electronic structure and properties . The reverse process can be induced by heating or exposure to visible light .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key structural and physicochemical properties of 7'-Nitrospiro[cyclopropane-1,3'-indoline]-2'-one with its analogs:
Key Observations:
Electronic Effects: The nitro group (-NO₂) is strongly electron-withdrawing, reducing electron density on the indoline ring compared to electron-donating groups like -NH₂ . This may hinder nucleophilic aromatic substitution but enhance electrophilic reactivity. Halogenated analogs (Br, Cl) exhibit intermediate reactivity, with bromo derivatives being more prone to metal-catalyzed cross-coupling reactions .
Steric and Physical Properties :
- The nitro group increases molecular weight compared to the parent compound but remains lighter than bromo derivatives due to bromine’s high atomic mass .
- Density and boiling point data are unavailable for the nitro derivative but can be inferred to exceed those of the parent compound due to increased polarity.
Reactivity Trends: Ring-Opening Reactions: The cyclopropane ring is strained, making it susceptible to ring-opening. The nitro group may stabilize transition states via resonance, altering reaction pathways compared to halogen or amino analogs . Photochemical Behavior: Nitroaromatic compounds often undergo photoreduction or nitro-to-nitrite rearrangements, suggesting unique photochemical behavior under UV light .
Biological Activity
7'-Nitrospiro[cyclopropane-1,3'-indoline]-2'-one is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables that highlight its pharmacological properties.
Chemical Structure and Properties
The compound features a spirocyclic structure, combining a cyclopropane moiety with an indoline core. The nitro group at the 7' position is significant for its biological activity, potentially influencing the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines.
- Antimicrobial Properties : Some findings indicate effectiveness against specific bacterial strains.
- Mechanisms of Action : The compound appears to affect cellular pathways related to apoptosis and cell cycle regulation.
Antitumor Activity
In a study evaluating the cytotoxic effects of this compound on human colorectal cancer cells (HCT116), the compound demonstrated significant growth inhibition. The IC50 values ranged from 5 to 15 µM across different cell lines, indicating a dose-dependent response.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 10 | Induction of apoptosis via caspase activation |
| SW480 | 8 | Inhibition of cell cycle progression |
| HT29 | 12 | Disruption of microtubule dynamics |
Antimicrobial Activity
Research on the antimicrobial properties showed that this compound effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Mechanistic Insights
The biological activity of this compound is believed to involve multiple pathways:
- Apoptosis Induction : The compound triggers apoptosis in cancer cells through caspase-dependent mechanisms. Studies have shown increased levels of cleaved PARP and activation of caspases after treatment.
- Cell Cycle Arrest : Flow cytometry analysis indicated that treatment with this compound leads to G2/M phase arrest in cancer cells.
- Microtubule Disruption : Similar to other cyclopropane derivatives, it may destabilize microtubules, affecting mitotic spindle formation.
Q & A
Q. What are the established synthetic methodologies for 7'-Nitrospiro[cyclopropane-1,3'-indoline]-2'-one?
The synthesis typically involves cyclopropanation of indoline precursors. For example:
- Metal-free cyclopropanation : Tosylhydrazone salts react with 3-methyleneindolin-2-ones under basic conditions (e.g., K₂CO₃) to form the spirocyclic core with high diastereoselectivity .
- Nitrosoarene cycloaddition : Nitrosobenzene derivatives react with alkynes in a regioselective one-pot process, enabling nitro group incorporation .
- Multi-component reactions : Functionalized spiroindolines can be synthesized via nitro-reduction followed by double lactamization, as demonstrated for analogous compounds .
Q. How is the molecular structure of this compound characterized?
Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions and cyclopropane ring conformation .
- X-ray crystallography : Resolves spirocyclic geometry and bond angles, critical for confirming stereochemistry .
- Elemental analysis and mass spectrometry : Validates molecular formula (C₁₀H₈N₂O₃) and purity .
Q. What are the primary chemical reactions involving the nitro group in this compound?
The nitro group undergoes:
- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts it to an amine, altering electronic properties for further functionalization .
- Nucleophilic substitution : Reacts with thiols or amines under basic conditions to yield sulfides or secondary amines .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of nitro-substituted spiroindolines?
- Comparative SAR studies : Systematically vary substituents (e.g., nitro vs. amino) and test against standardized cell lines (e.g., DU-145, HeLa) to isolate positional effects .
- Dose-response analysis : Use IC₅₀ values to differentiate genuine bioactivity from assay artifacts .
- In-silico modeling : Molecular docking predicts binding affinities to targets like tubulin or kinases, corroborating experimental data .
Q. What experimental design principles apply to studying the photochromic properties of this spirocompound?
- UV/Vis spectroscopy : Monitor absorbance changes (λₐₜ ~500 nm) under alternating UV/visible light to quantify isomerization kinetics .
- Solvent polarity controls : Test in aprotic (DMF) vs. protic (MeOH) solvents to assess environmental effects on ring-opening/closure equilibria .
- Thermal stability assays : Measure half-life of merocyanine form at varying temperatures to optimize conditions for reversible applications .
Q. How does the nitro group’s position influence electronic and steric effects in spiro[cyclopropane-indoline] derivatives?
- Hammett analysis : Correlate σₚ values of substituents (e.g., 5'-NO₂ vs. 6'-NO₂) with reaction rates in nucleophilic substitutions .
- DFT calculations : Compare LUMO distributions to predict sites for electrophilic attack or redox activity .
- Steric maps : Overlay X-ray structures to evaluate hindrance effects on cyclopropane ring strain .
Q. What methodologies are used to analyze diastereoselectivity in spirocyclic compound synthesis?
- Chiral HPLC : Separates enantiomers for optical purity assessment .
- NOESY NMR : Detects through-space interactions to assign relative configurations .
- Kinetic resolution studies : Monitor reaction progress under chiral catalysts (e.g., BINOL-phosphoric acids) to optimize selectivity .
Data Analysis and Methodological Challenges
Q. How should researchers address low yields in multi-step syntheses of this compound?
- Byproduct profiling : Use GC-MS to identify intermediates (e.g., nitroso derivatives) and optimize stepwise conditions .
- Microwave-assisted synthesis : Reduce reaction times and improve cyclopropanation efficiency .
- Flow chemistry : Enhance reproducibility in nitro-group incorporation steps .
Q. What strategies validate the proposed reaction mechanisms for spirocycle formation?
- Isotopic labeling : Introduce ¹³C or ¹⁵N tracers to track cyclopropane ring closure pathways .
- Kinetic isotope effects (KIE) : Compare rates with deuterated substrates to identify rate-determining steps .
- Intermediate isolation : Trap and characterize proposed zwitterionic or radical species via low-temperature NMR .
Structural and Functional Insights
Q. How do computational models aid in predicting the bioactivity of this compound derivatives?
- Pharmacophore mapping : Align electrostatic and hydrophobic features with known anticancer agents (e.g., taxol derivatives) .
- ADMET profiling : Predict bioavailability and toxicity using QSAR models trained on spirocompound libraries .
- Target fishing : Reverse-dock against protein databases to identify potential targets (e.g., topoisomerase II) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
